molecular formula C24H20ClNO3 B13380470 1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13380470
M. Wt: 405.9 g/mol
InChI Key: VSMPXYBCFSNKOQ-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a chlorobenzyl group, a hydroxy group, and a methylphenyl group

Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20ClNO3/c1-16-9-11-18(12-10-16)22(27)14-24(29)20-7-2-3-8-21(20)26(23(24)28)15-17-5-4-6-19(25)13-17/h2-13,29H,14-15H2,1H3

InChI Key

VSMPXYBCFSNKOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method involves the reaction of 3-chlorobenzyl chloride with an appropriate indole derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and oxidation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Similar in structure but lacks the indole and hydroxy groups.

    3-(4-methylphenyl)-1,2,4-triazole: Contains a methylphenyl group but has a different core structure.

Uniqueness

1-(3-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds .

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